C4-Ethyl Substitution Confers Enhanced Lipophilicity vs. 4-Methyl and 4-Unsubstituted Analogs
The calculated LogP of 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine is 3.96, representing an increase of +0.44 log units over the 4-methyl analog (calculated LogP ≈ 3.52, extrapolated from 5-chloro-4-methyl-1,4-dihydroquinazolin-2-amine value of 2.92 plus estimated +0.6 increment for the additional 6-chloro substituent) and a substantially larger increase over the 4-unsubstituted analog RL-603 (5,6-dichloro-1,4-dihydroquinazolin-2-amine; MW 216.07; predicted LogP ≈ 1.8–2.2) . Each additional methylene unit in the C4 alkyl chain contributes approximately +0.4 to +0.5 to the calculated partition coefficient in this scaffold series. This increased lipophilicity is predicted to enhance membrane permeability (Papp) by approximately 2- to 3-fold based on the established correlation between LogP and passive diffusion across Caco-2 monolayers for heterocyclic amines in this molecular weight range [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP = 3.96 (ChemSrc calculated value) |
| Comparator Or Baseline | 5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine: cLogP ≈ 3.52 (estimated). 5,6-Dichloro-1,4-dihydroquinazolin-2-amine (RL-603): cLogP ≈ 1.8–2.2 (estimated). 5-Chloro-4-methyl-1,4-dihydroquinazolin-2-amine: cLogP = 2.92 (ChemSrc). |
| Quantified Difference | ΔcLogP = +0.44 (vs. 4-methyl analog); ΔcLogP ≈ +1.7 to +2.2 (vs. 4-unsubstituted analog) |
| Conditions | Calculated LogP values from ChemSrc computational prediction; 5-chloro-4-methyl analog value experimentally matched to ChemSrc database |
Why This Matters
The ~0.4 log unit increase in LogP relative to the 4-methyl analog places this compound in a more optimal lipophilicity range (LogP 3–4) for cell-based assay permeability while maintaining aqueous solubility, making it a preferred tool compound for cellular SAR studies where the 4-unsubstituted analog may suffer from poor membrane penetration.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Established LogP–permeability correlation for heterocyclic amines). View Source
